REACTION_SMILES
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[Br:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][Br:20].[CH3:27][C:28](=[O:29])[CH3:30].[K+:21].[K+:22].[O-:23][C:24]([O-:25])=[O:26].[OH:1][c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[cH:11][cH:12]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[cH:11][cH:12]1)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][Br:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(O)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(OCCCCCCBr)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |